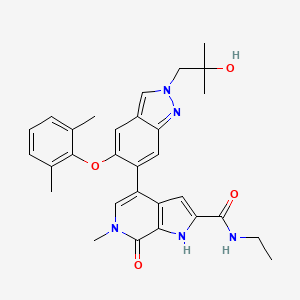

Brd4-BD1/2-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

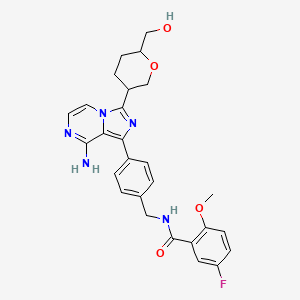

Brd4-BD1/2-IN-2 is a selective inhibitor targeting the bromodomain-containing protein 4 (BRD4), specifically its bromodomains 1 and 2. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Brd4-BD1/2-IN-2 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Formation of the Core Structure: The core structure of this compound is typically synthesized through a series of condensation reactions involving aromatic aldehydes and amines.

Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s binding affinity and selectivity towards BRD4. This may include halogenation, alkylation, or acylation reactions.

Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Brd4-BD1/2-IN-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols, enhancing the compound’s solubility and bioavailability.

Substitution: Substitution reactions, such as halogenation or nitration, are employed to modify the aromatic rings and improve binding affinity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenation reactions often utilize reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.

Major Products

The major products formed from these reactions are typically derivatives of this compound with enhanced pharmacokinetic properties, such as increased solubility, stability, and binding affinity .

Scientific Research Applications

Brd4-BD1/2-IN-2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of BRD4 in gene regulation and chromatin remodeling.

Biology: Employed in cellular assays to investigate the effects of BRD4 inhibition on cell proliferation, differentiation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating various cancers, including leukemia, breast cancer, and prostate cancer, as well as inflammatory diseases.

Industry: Utilized in drug discovery and development programs to identify and optimize new BRD4 inhibitors .

Mechanism of Action

Brd4-BD1/2-IN-2 exerts its effects by selectively binding to the bromodomains 1 and 2 of BRD4. This binding prevents BRD4 from recognizing and interacting with acetylated lysine residues on histones, thereby disrupting the recruitment of transcriptional machinery and inhibiting gene expression. The inhibition of BRD4 leads to the downregulation of oncogenes and other genes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

JQ1: A well-known BRD4 inhibitor with a similar mechanism of action but different chemical structure.

I-BET762: Another BRD4 inhibitor with distinct pharmacokinetic properties and therapeutic potential.

ZL0580: A novel BRD4 inhibitor with unique structural features and enhanced selectivity

Uniqueness

Brd4-BD1/2-IN-2 stands out due to its high selectivity for both bromodomains 1 and 2 of BRD4, making it a valuable tool for studying the distinct roles of these domains in gene regulation. Its unique chemical structure also offers potential advantages in terms of binding affinity and pharmacokinetic properties .

Properties

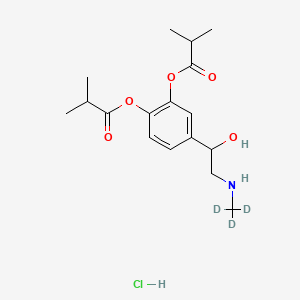

Molecular Formula |

C30H33N5O4 |

|---|---|

Molecular Weight |

527.6 g/mol |

IUPAC Name |

4-[5-(2,6-dimethylphenoxy)-2-(2-hydroxy-2-methylpropyl)indazol-6-yl]-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |

InChI |

InChI=1S/C30H33N5O4/c1-7-31-28(36)24-13-21-22(15-34(6)29(37)26(21)32-24)20-12-23-19(14-35(33-23)16-30(4,5)38)11-25(20)39-27-17(2)9-8-10-18(27)3/h8-15,32,38H,7,16H2,1-6H3,(H,31,36) |

InChI Key |

MWCRMAMBVBLWNT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2C3=CC4=NN(C=C4C=C3OC5=C(C=CC=C5C)C)CC(C)(C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)